molecular formula C9H13BrN2O3 B3021655 3-Bromo-5-(N-Boc)aminomethylisoxazole CAS No. 903131-45-3

3-Bromo-5-(N-Boc)aminomethylisoxazole

Cat. No.: B3021655
CAS No.: 903131-45-3
M. Wt: 277.11 g/mol
InChI Key: XKNWOSFDTIOWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reaction conditions to accommodate larger quantities.

Chemical Reactions Analysis

3-Bromo-5-(N-Boc)aminomethylisoxazole undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, trifluoroacetic acid (TFA) for Boc deprotection, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-Bromo-5-(N-Boc)aminomethylisoxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(N-Boc)aminomethylisoxazole depends on its specific applicationThe presence of the bromine atom and the Boc-protected aminomethyl group can influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

3-Bromo-5-(N-Boc)aminomethylisoxazole can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific ring systems and functional groups, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h4H,5H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNWOSFDTIOWTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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